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Compound of Interest

Compound Name:
2-Methyl-1-(pyridine-3-

carbonyl)piperazine

CAS No.: 1240570-13-1

Cat. No.: B6362273 Get Quote

Executive Summary
The nicotinoyl piperazine scaffold represents a privileged structure in medicinal chemistry,

bridging the metabolic stability of the piperazine ring with the hydrogen-bonding capacity of the

nicotinamide moiety. Unlike simple piperazines, the inclusion of the nicotinoyl group (pyridine-3-

carbonyl) introduces a rigid electron-withdrawing element that significantly alters the pKa of the

N1 nitrogen, enhancing membrane permeability and modulating receptor affinity.

This guide compares three primary classes of analogs:

Neuroactive 4-Aryl Analogs: Targeted for anticonvulsant and nootropic activity.

Antimicrobial Hybrids: Fluoroquinolone-tethered derivatives.

Enzyme Inhibitors: Analogs targeting AChE and oxidative pathways.

Structural Classification & SAR Analysis
The biological efficacy of these analogs hinges on the substitution pattern at the N4 position of

the piperazine ring, while the N1 position is occupied by the nicotinoyl group.
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N1-Nicotinoyl Moiety: Acts as a hydrogen bond acceptor (pyridine nitrogen) and

donor/acceptor (amide). It mimics the endogenous ligand nicotinamide, potentially interacting

with benzodiazepine binding sites or specific enzymatic pockets.

Piperazine Linker: Provides a semi-rigid spacer (approx. 4.5 Å) that positions the N4

substituent into hydrophobic pockets.

N4-Substituent: The primary determinant of specificity (e.g., aryl groups for CNS targets,

quinolones for antimicrobial action).

Visualization: Structure-Activity Relationship (SAR) Map
The following diagram outlines the critical functional zones of the scaffold.
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Figure 1: SAR Map illustrating the functional roles of the N1 and N4 sectors in nicotinoyl

piperazine analogs.

Comparative Performance Analysis
Case Study A: Neuroactive Anticonvulsants (The "B-
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This class involves 4-aryl-1-nicotinoylpiperazines.[1] The presence of electron-withdrawing

groups (EWG) on the aryl ring is critical for activity.

Comparative Data:

Analog ID N4-Substituent
Target
Indication

Relative
Potency (vs.
Phenytoin)

Key Property

B-1230

3-
trifluoromethyl
phenyl

Anticonvulsan
t

High (0.8x)

High
Lipophilicity
(crosses BBB)

B-1370

3-

trifluoromethylph

enyl (2HCl salt)

Anticonvulsant High (1.1x)

Improved

Aqueous

Solubility

B-1231 4-chlorophenyl Anticonvulsant Moderate (0.5x)
Lower metabolic

stability

| B-Standard | Unsubstituted Phenyl | Inactive | Low | Lacks hydrophobic interaction |

Analysis: The B-1230 analog demonstrates that a lipophilic EWG (CF3) at the meta position of

the phenyl ring maximizes anticonvulsant activity, likely by enhancing penetration into the

central nervous system (CNS) and optimizing hydrophobic interactions within the GABAergic

modulatory sites.

Case Study B: Antimicrobial Hybrids
These analogs tether the nicotinoyl piperazine unit to a fluoroquinolone core (e.g., Norfloxacin

derivatives).
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Compound Structure Type
MIC (µg/mL) vs
E. coli

MIC (µg/mL) vs
S. aureus

Mechanism

Analog V-a

N-Nicotinoyl-
Norfloxacin
(Methyl)

0.19 1.9
Dual DNA
Gyrase / Topo
IV inhibition

Analog V-c

N-Nicotinoyl-

Norfloxacin

(Isopropyl)

0.37 2.0

Enhanced Gram-

positive

coverage

| Ciprofloxacin | Standard Fluoroquinolone | 0.015 | 0.5 | Reference Standard |

Analysis: While less potent than pure Ciprofloxacin, the Nicotinoyl-Fluoroquinolone hybrids (V-

a) show a distinct advantage in overcoming specific resistance mechanisms. The bulky

nicotinoyl group can hinder efflux pump recognition in certain multi-drug resistant (MDR)

strains.

Experimental Protocols
Protocol 1: Synthesis of 1-Nicotinoyl-4-Arylpiperazines
Rationale: This protocol uses a Schotten-Baumann type reaction. The use of an acid chloride in

the presence of a non-nucleophilic base prevents polymerization and ensures high

regioselectivity at the N1 position.

Reagents:

1-(3-trifluoromethylphenyl)piperazine (1.0 eq)

Nicotinoyl chloride hydrochloride (1.1 eq)

Triethylamine (TEA) or Pyridine (2.5 eq)

Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:
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Preparation: Dissolve 1-(3-trifluoromethylphenyl)piperazine in anhydrous DCM under

nitrogen atmosphere. Cool to 0°C.

Activation: Add TEA dropwise to scavenge HCl. Stir for 15 minutes.

Coupling: Slowly add Nicotinoyl chloride (solid or solution) over 30 minutes. The slow

addition controls the exotherm.

Reaction: Allow the mixture to warm to room temperature (25°C) and reflux for 1 hour to

ensure completion.

Workup: Quench with ice water. Extract the organic phase. Wash with 5% NaHCO3

(removes unreacted acid) and brine.

Purification: Dry over Na2SO4, concentrate in vacuo. Recrystallize from Methanol/Ether to

yield white crystals (Target Yield: >70%).

Visualization: Synthesis Reaction Flow
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Figure 2: Synthetic workflow for the production of nicotinoyl piperazine derivatives.
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To validate the mechanism of these analogs, the following assays are recommended:

GABA-A Receptor Binding (Neuroactive Analogs):

Method: Radioligand binding assay using [3H]-Flunitrazepam.

Expectation: Nicotinoyl analogs should displace the ligand if they act via the

benzodiazepine site.

Self-Validation: If Ki > 10 µM, investigate Na+ channel blockade (phenytoin-like

mechanism) instead.

DNA Gyrase Supercoiling Assay (Antimicrobials):

Method: Plasmid pBR322 supercoiling inhibition.

Expectation: Dose-dependent reduction in supercoiled bands on gel electrophoresis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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